Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes both cyclopropane and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate can be synthesized through the reaction of phenoxyacetic acid and allyl alcohol in the presence of benzene and an esterification catalyst such as cerium sulfate. The reaction involves azeotropic dehydration and reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions to maximize yield and purity. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propenyl groups, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or ethers.
Scientific Research Applications
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but lacks the cyclopropane ring.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Contains a disulfide bond instead of the ester linkage.
Allethrin: A pyrethroid insecticide with a similar cyclopropane structure but different functional groups
Uniqueness
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is unique due to its combination of cyclopropane and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90509-82-3 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
prop-2-enyl 2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-4-5-12-10(11)9-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
InChI Key |
YVIFGTHXDVXARW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC1C(=O)OCC=C |
Origin of Product |
United States |
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